molecular formula C13H17N3O B4561433 (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE

Cat. No.: B4561433
M. Wt: 231.29 g/mol
InChI Key: VSUMQWFNWHEZNK-UHFFFAOYSA-N
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Description

(4-Allylpiperazino)(3-pyridyl)methanone is a piperazine-derived methanone compound featuring a 3-pyridyl (nicotinoyl) group and an allyl-substituted piperazine moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to modulate biological targets, including receptors and enzymes.

Properties

IUPAC Name

(4-prop-2-enylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUMQWFNWHEZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE typically involves the reaction of 4-allylpiperazine with 3-pyridylmethanone under specific conditions. One common method is the nucleophilic substitution reaction where the nitrogen atom in piperazine attacks the carbonyl carbon in pyridylmethanone, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst like palladium or copper to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (4-Allylpiperazino)(3-pyridyl)methanone and related piperazino methanone derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Unique Features Biological Relevance
This compound Allyl (C3H5), 3-pyridyl ~273.3 (estimated) Conformational flexibility from allyl; pyridyl enhances target binding Potential CNS/oncology applications
(4-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone Br, F, phenyl 377.2 Dual halogenation improves lipophilicity and target affinity Enhanced receptor interaction
4-(Naphthylsulfonyl)piperazinomethanone Naphthylsulfonyl, F 398.5 Sulfonyl group increases metabolic stability; fluorophenyl aids bioactivity Anti-inflammatory/antimicrobial potential
(4-Methoxyphenyl)(4-phenethylpiperazino)methanone Methoxy, phenethyl 324.4 Phenethyl enhances hydrophobicity; methoxy modulates electronic effects Neurotransmitter receptor modulation
4-(Pyrazinyloxy)piperidinylmethanone Pyrazinyloxy, dimethylamino ~340.4 (estimated) Pyrazinyloxy and dimethylamino groups enable dual binding modes Antitumor and anti-inflammatory activity

Key Insights

Halogenated analogs (e.g., bromo/fluoro in ) exhibit higher binding affinity to hydrophobic targets but may suffer from metabolic instability compared to non-halogenated derivatives.

Biological Activity :

  • Pyridyl vs. Phenyl : The 3-pyridyl group offers stronger hydrogen-bonding capacity than phenyl rings, which could enhance interactions with enzymes like kinases or GPCRs .
  • Sulfonyl vs. Allyl : Sulfonyl groups (e.g., in ) improve stability but reduce flexibility, whereas the allyl moiety may enable reversible covalent binding, a feature explored in kinase inhibitors.

Pharmacokinetic Properties :

  • Methoxy and phenethyl groups (as in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas pyridyl and allyl groups balance solubility and bioavailability.

Research Findings from Analogs

  • Compounds with fluorophenyl and sulfonyl groups (e.g., ) show anti-inflammatory effects in preclinical models, likely due to COX-2 inhibition.
  • Dimethylamino-substituted derivatives (e.g., ) demonstrate antitumor activity via apoptosis induction, suggesting that this compound could be optimized for similar pathways.

Uniqueness of this compound

This compound’s combination of a flexible allyl group and hydrogen-bond-capable pyridyl ring positions it uniquely among piperazino methanones. Unlike halogenated or sulfonylated analogs, its structure may allow for both reversible target engagement and improved pharmacokinetics. Further studies should explore its synthesis, stability, and specific target profiles, leveraging methodologies from crystallography (e.g., SHELX refinements ) and biological screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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